![molecular formula C15H16N4O2S B4537251 1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone](/img/structure/B4537251.png)
1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone
Overview
Description
Synthesis Analysis
The synthesis of related pyrrole derivatives involves multi-component coupling reactions, often catalyzed by natural or synthetic catalysts. For example, a penta-substituted pyrrole derivative was synthesized in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the complexity and efficiency of modern synthetic methods in creating such compounds (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be characterized using various spectroscopic techniques such as NMR, FT-IR, and X-ray crystallography. These methods provide detailed information about the compound's geometric and electronic structures. For instance, studies have shown that computational methods like DFT can predict these structures with high accuracy, further validated by experimental data (Louroubi et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving pyrrole and triazole derivatives can lead to a wide range of compounds with diverse properties. These reactions are often dependent on the functional groups present and the reaction conditions. For example, the reaction of 3-substituted-1H-1,2,4-triazole-5-thiol with chloroacetyl ferrocene in the presence of sodium hydride and potassium iodide showcases the versatility of these compounds in synthesizing novel derivatives (Liu et al., 2010).
Mechanism of Action
Target of Action
AKOS025141439, also known as “1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone” or “Z18740763”, is a potent inhibitor of the mitochondrial protein VDAC1 (voltage-dependent anion channel 1) . VDAC1 is a key player in the regulation of mitochondrial function and is involved in various cellular processes such as metabolism and apoptosis .
Mode of Action
AKOS025141439 interacts with VDAC1, inhibiting both VDAC1 oligomerization and apoptosis . By inhibiting VDAC1, AKOS025141439 can protect against mitochondrial dysfunction
Biochemical Pathways
The inhibition of VDAC1 by AKOS025141439 affects various biochemical pathways. VDAC1 is involved in the regulation of metabolic and apoptotic pathways. By inhibiting VDAC1, AKOS025141439 can potentially alter these pathways, leading to changes in cellular metabolism and apoptosis
Result of Action
The molecular and cellular effects of AKOS025141439’s action are largely dependent on its interaction with VDAC1. By inhibiting VDAC1, AKOS025141439 can potentially protect against mitochondrial dysfunction . This could have various cellular effects, including alterations in cellular metabolism and apoptosis.
Action Environment
Environmental factors can influence the action, efficacy, and stability of AKOS025141439. Factors such as temperature, pH, and the presence of other molecules can affect the interaction between AKOS025141439 and VDAC1, and thus influence the compound’s action Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also impact the efficacy and stability of AKOS025141439
properties
IUPAC Name |
1-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-10-6-13(14(20)8-22-15-16-9-17-18-15)11(2)19(10)7-12-4-3-5-21-12/h3-6,9H,7-8H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQXSHOBBPHFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CO2)C)C(=O)CSC3=NC=NN3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4H-1,2,4-triazol-3-ylthio)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



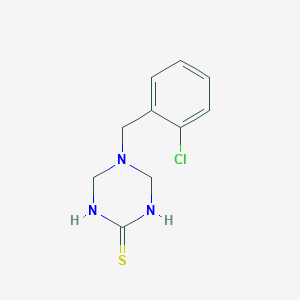

![1-[3-(4-fluorophenoxy)propyl]piperidine](/img/structure/B4537188.png)
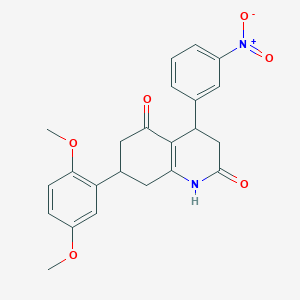
![5-chloro-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenesulfonamide](/img/structure/B4537203.png)
![N-[5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-hydroxy-3-methoxybenzamide](/img/structure/B4537208.png)
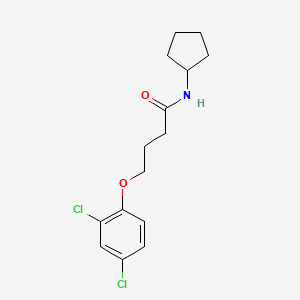
![1-(3-{[4-benzyl-4-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)ethanone](/img/structure/B4537216.png)
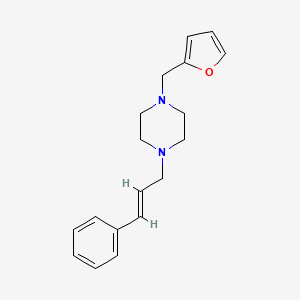
![5-[(2,4-dichlorophenoxy)methyl]-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-furamide](/img/structure/B4537237.png)
![N-ethyl-2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4537255.png)
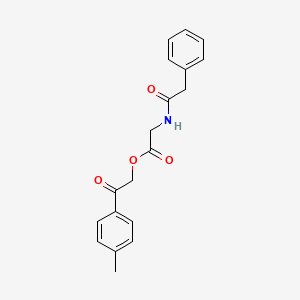

![2-[(4,6,7-trimethyl-2-quinazolinyl)thio]ethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4537268.png)